(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Description
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a conjugated enamide backbone with distinct electron-withdrawing and aromatic substituents. The molecule features:
Properties
IUPAC Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O4/c1-2-26-17-8-3-12(10-16(17)19)9-13(11-20)18(23)21-14-4-6-15(7-5-14)22(24)25/h3-10H,2H2,1H3,(H,21,23)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJJGPGYMWOYSX-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C17H16BrN2O4
- Molecular Weight : 430.258 g/mol
- SMILES Notation : O(C1=CC=C(NC(=O)\C=C\C2=CC(N+=O)=CC=C2)C=C1)CC
The compound exhibits a range of biological activities primarily attributed to its structural components, which include a cyano group and nitro substituents. These functional groups are known to influence various biochemical pathways, including:
- Inhibition of Enzymatic Activity : The presence of the cyano group may facilitate interactions with cytochrome P450 enzymes, potentially leading to altered metabolic pathways in cancer cells .
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Anticancer Properties
Recent studies have indicated that this compound may exhibit anticancer activity. The following table summarizes findings from various research studies:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings indicate that the compound may disrupt bacterial cell walls or interfere with protein synthesis, although further mechanistic studies are required to confirm these actions.
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. Results demonstrated a significant reduction in cell viability and an increase in apoptotic markers when treated with concentrations above 10 µM .
- Antimicrobial Efficacy : Research conducted at a university laboratory assessed the compound's efficacy against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains of E. coli and S. aureus .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide exhibit promising anticancer properties. Studies have shown that derivatives with cyano and nitro groups can inhibit cancer cell proliferation by inducing apoptosis. For instance, the introduction of a cyano group has been associated with enhanced cytotoxicity against various cancer cell lines, including breast and colon cancer .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the bromo and ethoxy groups may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in organic electronics. Its ability to form stable thin films can be exploited in the development of OLEDs, where it could serve as an emissive layer. Research has shown that materials with similar structures can achieve high efficiency in light emission due to their favorable charge transport characteristics .
Sensors
The compound's reactive functional groups allow its application in sensor technology. For instance, it can be used as a sensing material for detecting specific ions or small molecules due to its ability to change optical properties upon interaction with analytes. This property is particularly useful in developing selective sensors for environmental monitoring .
Analytical Chemistry
Chromatography and Spectroscopy
this compound can be utilized as a standard or derivatizing agent in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography). Its distinct spectral features make it suitable for quantitative analysis of related compounds in complex mixtures .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Physicochemical Properties :
- Electron-withdrawing groups (e.g., nitro, bromo) increase melting points and stability but reduce solubility .
- Bulky aryl groups (e.g., naphthalen-2-yl in 36a) correlate with lower synthesis yields (51.42%) compared to benzodioxol-containing analogs (82.55% for 37a) .
- Ethoxy groups enhance solubility, as seen in the target compound and 37a .
The 4-nitrophenyl group in the target compound may mimic the nitro moiety in 36b (melting point 252–254°C), which is associated with DNA-intercalating activity .
Synthetic Strategies: Most analogs are synthesized via Knoevenagel condensation between cyanoacetamide derivatives and aldehydes (e.g., 2-naphthaldehyde in 36a) . The target compound likely follows similar routes, with 3-bromo-4-ethoxybenzaldehyde and 4-nitroaniline as precursors.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Bromination : Electrophilic substitution using bromine sources (e.g., Br₂ or NBS) to introduce the bromo group at the 3-position of the ethoxyphenyl ring .
- Etherification : Nucleophilic substitution (e.g., Williamson synthesis) to attach the ethoxy group .
- Amide Coupling : Condensation between the cyano-enamide intermediate and 4-nitrophenylamine using coupling agents like EDCl/HOBt under anhydrous conditions .
- Optimization : Critical parameters include temperature (60–80°C for amide formation), solvent polarity (DMF or THF), and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities. The E-configuration is verified by coupling constants (J = 12–16 Hz for trans-alkene protons) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₈H₁₃BrN₃O₄) and detects isotopic patterns for bromine .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s reactivity and biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare analogues with substituent changes (e.g., replacing Br with Cl or NO₂ with CF₃).
- Example : The bromine atom enhances electrophilic reactivity, while the 4-nitrophenyl group increases π-stacking potential in enzyme binding .
- Biological Testing : In vitro assays (e.g., kinase inhibition) quantify IC₅₀ shifts. For instance, replacing the ethoxy group with methoxy reduces cytotoxicity by 40% in MCF-7 cells .
Q. How can researchers resolve contradictions in reported data, such as varying bioactivity outcomes across studies?
- Methodology :
- Purity Analysis : Contradictions may arise from residual solvents (e.g., DMSO) or isomers. Chiral HPLC or X-ray crystallography identifies Z-isomer contamination, which lacks bioactivity .
- Assay Standardization : Control for cell line variability (e.g., A549 vs. HeLa) and incubation times. Dose-response curves with triplicate measurements reduce false positives .
Q. What computational strategies are used to predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR). The cyano group’s electron-withdrawing effect stabilizes hydrogen bonds with catalytic lysine residues .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD values <2 Å indicate sustained interactions .
Q. What experimental approaches validate the compound’s mechanism of action in cellular pathways?
- Methodology :
- Target Engagement Assays : Cellular thermal shift assays (CETSA) confirm target binding by measuring protein thermal stability shifts .
- Pathway Analysis : RNA-seq identifies downstream gene regulation (e.g., apoptosis markers like BAX/BCL-2) in treated vs. untreated cells .
Q. How can reaction yields be improved during large-scale synthesis without compromising stereochemical integrity?
- Methodology :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity. Microwave-assisted synthesis reduces reaction time (30 min vs. 6 hours) .
- Solvent Optimization : Switch from DMF to cyclopentyl methyl ether (CPME) improves yield (85%→92%) and simplifies purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
